molecular formula C6H5N3S B090789 Thieno[3,2-d]pyrimidin-4-amine CAS No. 16285-74-8

Thieno[3,2-d]pyrimidin-4-amine

Cat. No. B090789
CAS RN: 16285-74-8
M. Wt: 151.19 g/mol
InChI Key: QIZMFTNGJPBSBT-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-amines are a class of heterocyclic compounds that have garnered interest due to their potential biological activities, particularly as antitumor agents and kinase inhibitors. These compounds are characterized by a thieno[3,2-d]pyrimidin core structure with an amine group at the fourth position .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines can be achieved through various methods. One approach involves the refluxing of 8-chloro derivatives of pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidines with different amines to obtain the desired compounds . Another method described is a one-pot four-component synthesis via sequential Gewald/cyclocondensation reactions, which yields the title compounds in excellent yields . Additionally, microwave irradiation has been used for an efficient and selective synthesis starting from readily available amines and substituted 2-aminothiophene-3-carbonitrile . A base-catalyzed reaction involving carbodiimides has also been reported for the synthesis of related tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidinone derivatives .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines has been studied using various techniques, including crystal structure determination. For instance, the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]-thieno[3,2-d]pyrimidin-4-amine, a kinase inhibitor, was established by single-crystal X-ray diffraction, providing insights into its biological mechanism of action .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines can undergo further chemical reactions to introduce various substituents and create a diverse array of derivatives. For example, cyclization of thienylthioureas in acidic medium leads to the formation of 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones, which can be further transformed into pharmacologically active compounds . Additionally, the cyclization of hydrazino compounds with formic acid yields derivatives of thieno[2,3-d]-1,2,4-triazolo[4,3-a]pyrimidine, a new heterocyclic system .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4-amines are influenced by their molecular structure and the nature of substituents attached to the core. These properties are crucial for their biological activity and pharmacological potential. The compounds exhibit a range of activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities, depending on their specific structural modifications . The antitumor activity of these compounds has been evaluated in vitro, with some derivatives showing pronounced effects. The activity is largely dependent on the nature of the amine fragments .

Scientific Research Applications

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Thieno[3,2-d]pyrimidin-4-amine . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

thieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMFTNGJPBSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467695
Record name thieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-d]pyrimidin-4-amine

CAS RN

16285-74-8
Record name thieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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